D-Glucitol-d8

Analytical Chemistry LC-MS Internal Standard

D-Glucitol-d8 (D-Sorbitol-d8) delivers a +8 Da mass shift for unambiguous MS differentiation from endogenous sorbitol. It serves as a precise SIL-IS for LC-MS/MS quantification in biological matrices, food, and pharma QC, and as a non-radioactive tracer for polyol pathway flux analysis. High isotopic purity ensures accurate, matrix-effect-corrected results.

Molecular Formula C6H14O6
Molecular Weight 190.221
CAS No. 287962-59-8
Cat. No. B583732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucitol-d8
CAS287962-59-8
SynonymsD-Sorbitol-d8;  Glucarinev-d8;  Esasorb-d8;  Cholaxine-d8;  Karion-d8;  Sionite-d8;  Sionon-d8; 
Molecular FormulaC6H14O6
Molecular Weight190.221
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D
InChIKeyFBPFZTCFMRRESA-NHQJSRGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucitol-d8 (CAS 287962-59-8): Deuterated Sorbitol for Precise Analytical Quantification and Metabolic Tracing


D-Glucitol-d8 (also known as D-Sorbitol-d8) is a stable isotope-labeled analog of D-Sorbitol (D-Glucitol), a six-carbon sugar alcohol . In this deuterated form, eight hydrogen atoms are replaced by deuterium, resulting in a molecular weight of 190.22 g/mol compared to 182.17 g/mol for the unlabeled compound . This mass shift is the fundamental basis for its primary applications as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic flux studies without the hazards associated with radioactive isotopes .

Why Unlabeled D-Sorbitol Cannot Substitute for D-Glucitol-d8 in Quantitative Bioanalysis and Flux Studies


Unlabeled D-Sorbitol (CAS 50-70-4) and D-Glucitol-d8 (CAS 287962-59-8) are chemically identical in structure and reactivity. However, in the context of analytical chemistry and metabolic research, they are not interchangeable. The critical differentiator is the +8 Da mass shift provided by the eight deuterium atoms . In liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), this allows for clear differentiation from endogenous, unlabeled sorbitol in complex biological matrices, a capability entirely absent with the unlabeled compound . Furthermore, while unlabeled sorbitol cannot be used to track its own metabolic fate, D-Glucitol-d8 serves as a distinguishable tracer whose metabolic products can be identified and quantified using the same mass-shift principle, enabling precise metabolic flux analysis .

D-Glucitol-d8: Quantifiable Evidence of Differentiation from Unlabeled D-Sorbitol


Superior Analytical Performance: +8 Da Mass Shift Enables Unambiguous LC-MS/MS Quantification

D-Glucitol-d8 provides a +8 Da mass shift relative to endogenous D-Sorbitol (m/z 182 vs. 190 for the [M]+ or relevant adduct), which is the foundational requirement for its use as an internal standard . This mass difference eliminates signal overlap in the mass spectrometer, allowing for accurate quantification of unlabeled sorbitol in complex samples like plasma or urine, where endogenous sorbitol is present . In contrast, unlabeled sorbitol cannot be used to distinguish an exogenously added standard from the endogenous pool, leading to significant quantification errors .

Analytical Chemistry LC-MS Internal Standard Bioanalysis

High Isotopic Purity (98 atom % D) Minimizes Analytical Interference and Maximizes Assay Sensitivity

The performance of a stable isotope-labeled internal standard is directly tied to its isotopic enrichment. D-Glucitol-d8 is supplied with a minimum isotopic enrichment of 98 atom % D . This high level of deuterium incorporation minimizes the presence of unlabeled or partially labeled species that would co-elute and interfere with the signal for endogenous sorbitol, thereby reducing background noise and improving the lower limit of quantification (LLOQ) [1]. The chemical purity of the compound is also specified at ≥98% by vendors , which is comparable to high-purity unlabeled sorbitol (e.g., min. 97.0% ) but does not convey the functional advantage of isotopic labeling.

Isotope Chemistry Quality Control Method Development LC-MS

Kinetic Isotope Effect (KIE) Reduces Sorbitol Dehydrogenase Reaction Rate (vmax 2-7x Slower), Enabling Mechanistic Studies

The substitution of hydrogen with deuterium introduces a primary kinetic isotope effect (KIE) when D-Glucitol-d8 acts as a substrate for enzymes like sorbitol dehydrogenase (SDH) . This effect, which stems from the higher bond dissociation energy of C-D vs. C-H bonds, is reported to reduce the maximum reaction velocity (vmax) by a factor of 2 to 7 compared to unlabeled sorbitol . This quantifiable difference is not a limitation but a tool; it allows researchers to identify rate-limiting steps in the polyol pathway and study the mechanism of SDH, an enzyme implicated in diabetic complications .

Enzymology Metabolic Flux Polyol Pathway Diabetes Research

High-Value Application Scenarios for D-Glucitol-d8: From Bioanalytical Method Development to Mechanistic Flux Studies


LC-MS/MS Method Development for Accurate Quantification of Sorbitol in Plasma/Urine

Utilize D-Glucitol-d8 as a stable isotope-labeled internal standard (SIL-IS) to develop and validate a robust LC-MS/MS method. Its +8 Da mass shift and high isotopic purity enable precise and accurate quantification of endogenous sorbitol in complex biological matrices, correcting for matrix effects, ion suppression, and sample preparation variability . This is essential for clinical studies, therapeutic drug monitoring of sorbitol-based formulations, and biomarker research.

Metabolic Flux Analysis in the Polyol Pathway for Diabetes Research

Employ D-Glucitol-d8 as a stable, non-radioactive tracer to map metabolic flux through the polyol pathway . The distinct mass of the deuterated tracer and its downstream metabolites (e.g., deuterated fructose) allows for their unambiguous identification and quantification via mass spectrometry . The known kinetic isotope effect (KIE) can be leveraged to probe the rate-limiting role of sorbitol dehydrogenase, providing mechanistic insights into pathway dysregulation in hyperglycemic conditions.

Quality Control and Stability Testing of Sorbitol-Containing Pharmaceutical Excipients

Use D-Glucitol-d8 as an internal standard for the quantitative analysis of sorbitol content and purity in pharmaceutical formulations, food products, and cosmetic preparations . The deuterated standard ensures high precision in assays where matrix complexity (e.g., syrups, creams) could otherwise compromise the accuracy of HPLC-UV or refractive index detection methods, thereby supporting rigorous quality control and stability study protocols .

Studying Cellular Uptake and Transport Kinetics of Polyols

In cellular models (e.g., hepatocytes, renal cells), D-Glucitol-d8 can be used to quantify membrane transport kinetics and intracellular accumulation without the confounding signal from endogenous sorbitol . This approach is invaluable for studying the function of specific transporters or the impact of disease states or pharmacological agents on polyol uptake and efflux .

Technical Documentation Hub

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